molecular formula C21H25N5O3S B3005674 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251696-46-4

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B3005674
CAS No.: 1251696-46-4
M. Wt: 427.52
InChI Key: NLMJQGYQUXWTRK-UHFFFAOYSA-N
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Description

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperazine ring, a thiazolopyrimidine core, and several functional groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multiple steps, starting with the preparation of the piperazine and thiazolopyrimidine intermediates. Common synthetic routes include:

    Formation of the Piperazine Intermediate: This step involves the reaction of 2,3-dimethylphenylamine with piperazine under controlled conditions to form the piperazine intermediate.

    Formation of the Thiazolopyrimidine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine core.

    Coupling Reactions: The final step involves coupling the piperazine intermediate with the thiazolopyrimidine core using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

  • Oxidation

Properties

IUPAC Name

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-propan-2-yl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-12(2)26-19(27)17-16(22-21(26)29)18(30-23-17)20(28)25-10-8-24(9-11-25)15-7-5-6-13(3)14(15)4/h5-7,12H,8-11H2,1-4H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMJQGYQUXWTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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